(2-Bromo-5-methylphenyl)methanamine
Overview
Description
(2-Bromo-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methanamine typically involves the bromination of 5-methylbenzylamine. One common method is the electrophilic aromatic substitution reaction, where 5-methylbenzylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound can involve multi-step processes, including the initial bromination of toluene to form 2-bromo-5-methyltoluene, followed by the conversion of the methyl group to a methanamine group through a series of reactions involving nitration, reduction, and amination .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylphenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield imines .
Scientific Research Applications
(2-Bromo-5-methylphenyl)methanamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylphenyl)methanamine involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to different receptors and enzymes. The exact pathways and targets depend on the specific application and the nature of the interactions involved .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)methanamine: Similar structure but lacks the methyl group at the fifth position.
(2-Bromo-4-fluorophenyl)methanamine: Contains a fluorine atom at the fourth position instead of a methyl group.
(2-Bromo-5-methoxyphenyl)methanamine: Has a methoxy group at the fifth position instead of a methyl group.
Uniqueness
The combination of these substituents can lead to distinct properties and interactions compared to other similar compounds .
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYJPCWTBSCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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